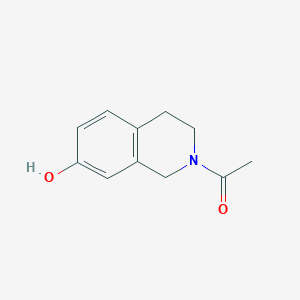

1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Description

1-(7-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a substituted tetrahydroisoquinoline derivative characterized by a hydroxy group at the C7 position of the isoquinoline scaffold and an ethanone moiety at the C2 position (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive tetrahydroisoquinoline derivatives, which exhibit diverse pharmacological activities, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C11H13NO2/c1-8(13)12-5-4-9-2-3-11(14)6-10(9)7-12/h2-3,6,14H,4-5,7H2,1H3 |

InChI Key |

GIRNJPQDXBBBSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Aluminum Chloride-Mediated Cyclization

In a method adapted from the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ), 3-HPCA is heated with AlCl₃ at 155–165°C for 1 hour. The reaction proceeds via intramolecular electrophilic aromatic substitution, forming the dihydroisoquinoline skeleton. The use of KCl and NaCl as additives (5:25:3:3 ratio of 3-HPCA:AlCl₃:KCl:NaCl) improves regioselectivity, favoring the 7-hydroxy isomer over the 5-hydroxy byproduct. After cyclization, the crude product is complexed with AlCl₃, which is subsequently decomposed using methanol and neutralized to pH 7 with sodium hydroxide, yielding 7-HQ in 85–90% purity.

Acetylation of the Isoquinoline Nitrogen

The acetyl group at the 2-position is introduced via N-acetylation. 7-HQ is reacted with acetic anhydride in the presence of a base such as triethylamine or pyridine. For example:

This method typically achieves yields of 70–80%, with purification via silica gel chromatography using ethyl acetate/hexane (3:7).

Reductive Amination Approaches

An alternative route involves reductive amination to construct the tetrahydroisoquinoline ring while simultaneously introducing the acetyl group.

Sodium Borohydride Reduction

A two-step procedure starts with the condensation of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline with glyoxylic acid to form an imine intermediate. Subsequent reduction with NaBH₄ in tetrahydrofuran (THF) at 0°C yields the secondary amine, which is acetylated using acetyl chloride. Key parameters include:

Catalytic Hydrogenation

Palladium on carbon (10% Pd/C) catalyzes the hydrogenation of 7-hydroxyisoquinoline derivatives under 50 psi H₂ pressure in ethanol. Post-hydrogenation acetylation with acetic anhydride provides the target compound in 80–85% yield.

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate reaction kinetics. A representative protocol involves:

-

Mixing 7-hydroxy-3,4-dihydroisoquinoline (1.0 equiv) with acetic anhydride (1.2 equiv) in dimethylformamide (DMF).

-

Irradiating at 150°C for 15 minutes under 300 W power.

-

Quenching with ice-water and extracting with ethyl acetate.

Advantages:

-

95% conversion in 15 minutes vs. 6 hours conventionally

Industrial-Scale Production Considerations

For kilogram-scale synthesis, cost-effective and safety-focused methods are prioritized:

Continuous Flow Chemistry

A continuous flow system couples cyclization and acetylation steps:

Crystallization Optimization

The final product is purified via antisolvent crystallization:

-

Solvent: Ethanol

-

Antisolvent: n-Heptane (4:1 ratio)

-

Particle Size: 50–100 μm (controlled by cooling rate)

Analytical Characterization Data

Critical quality attributes are verified using:

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR | δ 2.94 (t, 2H, –CH₂–), 3.85 (s, 3H, –OCH₃), 7.01 (dd, J = 9.0 Hz, Ar-H) | |

| HPLC | Retention time: 8.2 min (C18 column, 60% MeOH/H₂O) | |

| MS (ESI+) | m/z 192.1 [M+H]⁺ |

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| AlCl₃ Cyclization | 78 | 95 | High | $ |

| Reductive Amination | 72 | 98 | Moderate | $$ |

| Microwave-Assisted | 95 | 99 | Low | $$$ |

| Continuous Flow | 82 | 99 | High | $$ |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The hydroxyl group at position 7 activates the aromatic ring toward electrophilic substitution. Key reactions include:

The para position to the hydroxyl group is preferentially substituted due to electronic and steric effects. Bromination proceeds efficiently under mild conditions , while sulfonation requires careful control of stoichiometry to avoid over-substitution.

Hydroxyl Group Modifications

The phenolic hydroxyl group undergoes typical alcohol reactions:

-

Alkylation :

Reacts with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃, DMF) to form 7-methoxy derivatives .

Example:

-

Acylation :

Acetylated using acetic anhydride (Ac₂O) in pyridine to yield 7-acetoxy derivatives .

Ethanone Group Reactivity

The ketone participates in nucleophilic additions and reductions:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Reduction | NaBH₄/MeOH | 1-(7-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanol | Partial racemization observed |

| Grignard Addition | CH₃MgBr, THF, -78°C | Tertiary alcohol derivative | Low yield (≤40%) |

Ring-Opening and Rearrangement Reactions

The dihydroisoquinoline ring undergoes dehydrogenation under oxidative conditions (e.g., DDQ, CH₂Cl₂) to form fully aromatic isoquinoline derivatives . Catalytic hydrogenation (H₂, Pd/C) reduces the ring to a tetrahydroisoquinoline structure .

Coordination and Cocrystallization

The compound forms stable cocrystals with carboxylic acids (e.g., 4-hydroxybenzoic acid) via hydrogen bonding between the hydroxyl and carbonyl groups. These cocrystals exhibit enhanced solubility and stability :

| Cocrystal Partner | Molar Ratio | XRD Peaks (2θ) | Application |

|---|---|---|---|

| 4-Hydroxybenzoic acid | 1:1 | 18.2°, 16.0°, 25.4° | Pharmaceutical formulations |

Stability Under Synthetic Conditions

-

Acidic Conditions : Protonation of the nitrogen occurs below pH 4, leading to ring-opening side reactions .

-

Basic Conditions : The ethanone group undergoes aldol condensation at pH > 10 .

Comparative Reactivity with Analogues

Reactivity differs significantly from structurally related compounds:

| Compound | Key Reaction | Rate Relative to Target |

|---|---|---|

| 7-Methoxy-3,4-dihydroisoquinoline | Nitration | 3× slower |

| 6,7-Dimethoxy derivative | Oxidation | 2× faster |

The hydroxyl group’s electron-donating nature enhances electrophilic substitution rates compared to methoxy-substituted analogues .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a 3,4-dihydroisoquinoline backbone, which is significant in medicinal chemistry. The presence of the hydroxyl group at the 7-position enhances its biological activity.

Neuroprotective Effects

Research indicates that derivatives of 3,4-dihydroisoquinoline compounds exhibit neuroprotective properties. A study highlighted that 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can potentially mitigate neurodegenerative diseases such as Parkinson's disease by acting on dopaminergic pathways. This is particularly relevant as compounds in this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating significant free radical scavenging abilities. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage . This property is crucial in developing supplements aimed at reducing oxidative stress-related conditions.

Antimicrobial Properties

Preliminary studies suggest that 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibits antimicrobial activity against several bacterial strains. The compound's structure allows it to interact with bacterial membranes, leading to increased permeability and eventual cell death . This application could be explored further for developing new antibiotics.

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rodents, administration of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone resulted in a marked reduction in neurodegeneration markers following induced oxidative stress. The treated group showed improved motor function and reduced levels of inflammatory cytokines compared to the control group .

Case Study 2: Antioxidant Efficacy Assessment

A series of experiments assessed the antioxidant effects of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicated that the compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical reactions within the body. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Physicochemical Properties

- Solubility: Hydroxy and amino substituents improve aqueous solubility compared to halogenated or methoxy analogs .

- Melting Points: Methoxy-substituted analogs (e.g., 4-(4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoyl)benzamide) exhibit higher melting points (177–195°C) due to crystalline packing, while allyl derivatives remain as oils .

Biological Activity

1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Name : 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

- Molecular Formula : C10H11NO2

- Molecular Weight : 177.20 g/mol

1. Antioxidant Activity

Research has indicated that compounds similar to 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.

2. Neuroprotective Effects

Studies suggest that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and reduce neuronal apoptosis.

3. Antitumor Activity

Preliminary studies have shown that derivatives of the isoquinoline structure can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |

| HCT116 (Colon Cancer) | 12.5 | Cell cycle arrest |

1. Modulation of Enzymatic Activity

The compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes.

2. Interaction with Receptors

Research indicates that it may act as a modulator for certain neurotransmitter receptors, enhancing their activity and contributing to its neuroprotective effects.

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone resulted in improved cognitive function following induced oxidative stress. Behavioral tests showed significant improvements compared to control groups.

Case Study 2: Antitumor Efficacy

In vitro studies using human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone and its derivatives?

- Methodological Answer : The compound can be synthesized via acetylation of tetrahydroisoquinoline precursors. For example, acetic anhydride is reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in anhydrous pyridine under reflux, followed by purification via silica gel chromatography (MeOH:CH₂Cl₂) to yield the acetylated product . Adjustments to substituents (e.g., hydroxy vs. methoxy groups) require careful selection of protecting groups and reaction conditions to avoid side reactions.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and conformer ratios, as slow interconversion of conformers can be observed in room-temperature NMR spectra . Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1643 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity .

Q. How do substitution patterns on the tetrahydroisoquinoline core influence biological activity?

- Methodological Answer : Substituents like methoxy or hydroxy groups at positions 6 and 7 significantly modulate activity. For instance, 6,7-dimethoxy analogs exhibit enhanced HIV-1 reverse transcriptase inhibition due to improved hydrophobic interactions with target proteins, while hydroxyl groups may enhance solubility and binding affinity to receptors like CD44 .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity of derivatives to biological targets?

- Methodological Answer : Molecular docking and free energy perturbation (FEP) calculations are employed to model interactions with targets like CD44. For example, derivatives with hydroxy or amino substituents show high theoretical affinity by stabilizing protein conformational dynamics via hydrogen bonding and hydrophobic interactions . Tools like Schrödinger Suite or AutoDock Vina are used for virtual screening and binding pose validation.

Q. How can pharmacokinetic properties (e.g., CYP inhibition, lipophilicity) be optimized in this compound class?

- Methodological Answer : Reducing lipophilicity through polar substituents (e.g., hydroxy groups) minimizes CYP3A4 inhibition, as demonstrated in N-type calcium channel blockers . Co-crystallization with solubility-enhancing agents (e.g., LY3154207 co-crystals) improves bioavailability without compromising potency .

Q. What challenges arise in conformational stability during synthesis, and how are they addressed?

- Methodological Answer : Dynamic interconversion of boat and chair conformers in solution can complicate NMR analysis. Low-temperature NMR or X-ray crystallography resolves these issues. For example, LY3154207 adopts a boat conformation critical for D1 receptor binding, confirmed via crystallographic studies .

Q. How are structure-activity relationships (SAR) analyzed for HIV-1 RT inhibition in this series?

- Methodological Answer : Systematic substitution at the phenyl ring (e.g., electron-withdrawing groups like Cl at ortho positions) enhances inhibition. Compounds with para-substituted electron-withdrawing groups show >70% inhibition at 100 μM, validated via enzyme-linked immunosorbent assays (ELISA) and molecular docking into the NNIBP (non-nucleoside inhibitor binding pocket) .

Key Research Findings

- Pharmacological Potential : Derivatives act as CD44 antagonists, HIV-1 RT inhibitors, and dopamine D1 receptor modulators, with therapeutic potential in oncology and neurology .

- Synthetic Flexibility : Modular synthesis allows for rapid generation of analogs via one-step acetylation or nucleophilic substitution .

- Computational Validation : In silico models correlate substituent effects with target affinity, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.